Cas no 96843-22-0 (1-Bromo-4,5-dimethyl-2-iodobenzene)
1-Bromo-4,5-dimethyl-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4,5-dimethyl-2-iodobenzene
- DB-211188
- AB91713
- E89428
- MFCD00192708
- 1-bromo-2-iodo-4,5-dimethylbenzene
- 4-Bromo-5-iodo-o-xylene
- 96843-22-0
- SCHEMBL18015461
- DTXSID601297541
- CS-0193693
-
- MDL: MFCD00192708
- Inchi: 1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
- InChI Key: CDCZOMODVGXNRV-UHFFFAOYSA-N
- SMILES: IC1C(=CC(C)=C(C)C=1)Br
Computed Properties
- Exact Mass: 309.88541Da
- Monoisotopic Mass: 309.88541Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
1-Bromo-4,5-dimethyl-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | O29000-250MG |
1-Bromo-4,5-dimethyl-2-iodobenzene |
96843-22-0 | 95% | 250MG |
$220 | 2023-09-15 | |
| Advanced ChemBlocks | O29000-1G |
1-Bromo-4,5-dimethyl-2-iodobenzene |
96843-22-0 | 95% | 1G |
$440 | 2023-09-15 | |
| Advanced ChemBlocks | O29000-5G |
1-Bromo-4,5-dimethyl-2-iodobenzene |
96843-22-0 | 95% | 5G |
$1,580 | 2023-09-15 | |
| Aaron | AR00JYP4-500mg |
1-bromo-2-iodo-4,5-dimethylbenzene |
96843-22-0 | 95% | 500mg |
$469.00 | 2025-02-12 | |
| Aaron | AR00JYP4-1g |
1-bromo-2-iodo-4,5-dimethylbenzene |
96843-22-0 | 95% | 1g |
$624.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264363-500mg |
1-Bromo-4,5-dimethyl-2-iodobenzene |
96843-22-0 | 95+% | 500mg |
¥5139.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264363-1g |
1-Bromo-4,5-dimethyl-2-iodobenzene |
96843-22-0 | 95+% | 1g |
¥5931.00 | 2024-04-23 |
1-Bromo-4,5-dimethyl-2-iodobenzene Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 1-Bromo-4,5-dimethyl-2-iodobenzene
Professional Introduction to 1-Bromo-4,5-dimethyl-2-iodobenzene (CAS No. 96843-22-0)
1-Bromo-4,5-dimethyl-2-iodobenzene, a compound with the chemical formula C8H9BrI, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique bromo and iodo substituents on a dimethylbenzene core, which makes it a versatile building block for the development of more complex molecules. The presence of both halogen atoms provides multiple reaction sites, enabling a wide range of chemical transformations that are valuable in medicinal chemistry and material science.
The CAS number 96843-22-0 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications. Its molecular structure, featuring a bromine atom at the 1-position and iodine at the 2-position of a methyl-substituted benzene ring, imparts distinct electronic and steric properties that influence its reactivity. These properties make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl systems found in numerous pharmaceuticals.
In recent years, the demand for specialized aryl halides like 1-bromo-4,5-dimethyl-2-iodobenzene has surged due to their role in synthesizing bioactive molecules. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating substituted biphenyl derivatives that exhibit potent biological activities. The bromo and iodo substituents on the benzene ring allow for selective functionalization, enabling chemists to tailor the molecular framework for specific pharmacological effects.
The pharmaceutical industry has shown particular interest in this compound due to its potential in drug discovery. By employing 1-bromo-4,5-dimethyl-2-iodobenzene as a precursor, scientists have been able to synthesize compounds with anti-inflammatory, antiviral, and anticancer properties. One notable application involves its use in generating small-molecule inhibitors that interact with biological targets. The ability to introduce diverse functional groups at the bromo and iodo positions has facilitated the creation of libraries of compounds for high-throughput screening.
Advances in synthetic methodologies have further enhanced the utility of 1-bromo-4,5-dimethyl-2-iodobenzene. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient transformations of this intermediate into more complex structures. These methods are particularly valuable in constructing polycyclic aromatic systems, which are prevalent in many natural products and drug candidates. The versatility of this compound has also been recognized in materials science, where it serves as a precursor for organic semiconductors and luminescent materials.
The chemical reactivity of 1-bromo-4,5-dimethyl-2-iodobenzene is further highlighted by its participation in metal-catalyzed coupling reactions. For example, palladium-based catalysts facilitate the formation of carbon-carbon bonds with other aryl halides or organometallic reagents. This capability has been exploited in the synthesis of biaryl compounds that mimic natural products and exhibit unique biological activities. The iodo substituent, being more reactive than bromine under certain conditions, allows for selective transformations that would be otherwise inaccessible.
In conclusion, 1-bromo-4,5-dimethyl-2-iodobenzene (CAS No. 96843-22-0) is a pivotal compound in modern synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs and advanced materials. As research continues to uncover novel applications for this compound, its significance is expected to grow further. The ongoing development of innovative synthetic strategies ensures that 1-bromo-4,5-dimethyl-2-iodobenzene will remain at the forefront of chemical innovation for years to come.
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